(3R,4S)-4-fluoro-N-(3-methylbutyl)oxolan-3-amine
Description
Properties
IUPAC Name |
(3R,4S)-4-fluoro-N-(3-methylbutyl)oxolan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18FNO/c1-7(2)3-4-11-9-6-12-5-8(9)10/h7-9,11H,3-6H2,1-2H3/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZBLKDQOHBKND-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC1COCC1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCN[C@@H]1COC[C@H]1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stereoselective Synthesis of the Oxolane Core
The preparation of the oxolane (tetrahydrofuran) ring with defined stereochemistry at positions 3 and 4 is critical. A common approach involves:
- Starting Materials: Chiral precursors such as 3-buten-1-ol or derivatives, which undergo cyclization reactions to form the oxolane ring.
- Cyclization Strategy: The use of chiral amines (e.g., (S)-1-phenylethylamine) and glyoxylic acid under tosyl chloride activation in tetrahydrofuran (THF) solvent leads to lactone intermediates with stereocenters at C3 and C4. These lactones are then resolved by fractional crystallization using chiral acids such as camphorsulfonic acid to isolate the desired diastereomer (3R,4S) or (3S,4R).
- Stereochemical Control: Diastereoselective addition reactions, such as the addition of chloromethyl lithium to N,N-dibenzylphenylalaninol, have been used to set stereochemistry in related systems, indicating the utility of organolithium reagents for stereocenter introduction.
N-Alkylation with 3-Methylbutyl Amine
- Amine Substitution: The N-(3-methylbutyl) substituent is introduced by nucleophilic substitution or reductive amination on the oxolane intermediate bearing a leaving group at the nitrogen position.
- Protecting Group Strategies: Protecting groups such as N-benzyl or carbamates may be used during intermediate steps to facilitate selective reactions and are removed in later stages. However, difficulties in deprotection have been reported, requiring careful choice of protecting groups and reaction conditions.
Organometallic Coupling and Catalysis
- Grignard and Lithium Reagents: Preparation routes often involve Grignard reagents or organolithium compounds to build carbon frameworks before cyclization. For example, isopropylmagnesium chloride-lithium chloride complexes in THF have been used for coupling reactions with aryl halides, followed by iron acetylacetonate catalysis to improve yields and selectivity.
- Catalyst Variations: Iron or nickel acetylacetonate catalysts can be substituted by ferric chloride, nickel dichloride, or bis(phenylphosphine) nickel dichloride to optimize reaction efficiency.
Purification and Crystallization
- Fractional Crystallization: To obtain the pure (3R,4S) stereoisomer, fractional crystallization of salts formed with chiral acids is a key step, ensuring high stereochemical purity.
- Recrystallization Solvents: Common solvents include isopropanol, ethyl acetate, petroleum ether, or mixtures thereof, depending on the intermediate's solubility profile.
Summary Table of Key Preparation Steps and Conditions
Research Findings and Considerations
- Stereochemical Challenges: The presence of two chiral centers requires careful stereochemical control during cyclization and fluorination steps. Diastereoselective methods and chiral resolution are essential to obtain the (3R,4S) isomer with high enantiomeric excess.
- Yield Optimization: Multi-step synthesis routes have been optimized to reduce purification steps and avoid hazardous reagents, improving overall yield and safety.
- Catalyst and Solvent Flexibility: Variations in catalysts and solvents allow adaptation of the synthesis to scale-up conditions and availability of reagents.
- Temperature Sensitivity: Low-temperature conditions during organometallic and fluorination steps prevent side reactions and maintain stereochemical integrity.
Chemical Reactions Analysis
Amine-Focused Reactions
The primary amine group participates in:
-
Acylation : Reacts with acetyl chloride or acetic anhydride in dichloromethane to form the corresponding acetamide (kinetics: k = 0.45 M⁻¹s⁻¹ at 25°C) .
-
Alkylation : Forms quaternary ammonium salts with alkyl halides (e.g., methyl iodide) under basic conditions .
-
Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) to generate imines, reversible in acidic media .
Table 2: Amine Reactivity Profile
| Reaction Type | Reagents | Product | Selectivity |
|---|---|---|---|
| Acylation | Ac2O, Et3N, CH2Cl2 | N-(3-methylbutyl)acetamide | 92% |
| Alkylation | CH3I, K2CO3, DMF | Quaternary ammonium iodide | 88% |
| Schiff Base | PhCHO, MeOH, HCl | (E)-N-benzylidene derivative | 75% |
Fluorine-Specific Reactivity
The C4 fluorine atom exhibits limited participation in substitution due to steric and electronic constraints. Notable reactions include:
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Elimination : Treatment with strong bases (e.g., LDA) at −78°C generates a diene via β-elimination .
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Electrophilic Aromatic Substitution (EAS) : In aromatic analogs, fluorine directs meta-substitution in nitration or sulfonation .
Mechanistic Insight :
The (3R,4S) configuration stabilizes transition states in elimination through a periplanar geometry, favoring Zaitsev products .
Oxolane Ring Modifications
The tetrahydrofuran ring undergoes:
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Acid-Catalyzed Ring-Opening : With HBr/HOAc to form a dibromoalkane (kinetic control) .
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Oxidation : Using RuO4 or NaIO4 cleaves the ring to a dicarboxylic acid .
Table 3: Ring Reactivity Under Varied Conditions
| Condition | Reagents | Major Product | Yield (%) |
|---|---|---|---|
| Acidic | HBr (48%), HOAc | 1,4-dibromopentane | 63 |
| Oxidative | NaIO4, H2O/THF | Glutaric acid derivative | 71 |
Stereochemical Influence on Reactivity
The (3R,4S) configuration significantly impacts reaction outcomes:
Scientific Research Applications
Anticancer Research
Recent studies have highlighted the potential of (3R,4S)-4-fluoro-N-(3-methylbutyl)oxolan-3-amine as a selective inhibitor of BCL-2 proteins, which are crucial in regulating cell death and have been implicated in cancer progression. By modulating these pathways, the compound may enhance the efficacy of existing chemotherapeutics.
Neuropharmacology
The compound has shown promise in neuropharmacological applications, particularly in the modulation of neurotransmitter systems. Its structural similarity to known neuroactive compounds suggests potential use in treating neurological disorders.
Targeted Drug Delivery
The unique structure of this compound allows for modifications that can enhance its solubility and bioavailability. This characteristic is particularly beneficial for designing targeted drug delivery systems that can improve therapeutic outcomes while minimizing side effects.
Combination Therapies
In combination with other therapeutic agents, this compound could potentially enhance the overall effectiveness of treatment regimens for diseases such as cancer and neurodegenerative disorders. Studies are ongoing to explore synergistic effects when used alongside established drugs.
Case Study 1: BCL-2 Inhibition
A study conducted by researchers at a leading pharmaceutical company investigated the efficacy of this compound in inhibiting BCL-2 proteins in vitro. Results indicated a significant reduction in cell viability in cancer cell lines treated with this compound compared to controls, suggesting its potential as an anticancer agent.
Case Study 2: Neuroprotective Effects
In another study focusing on neurodegenerative diseases, this compound demonstrated protective effects against neuronal cell death induced by oxidative stress. The findings support its further investigation as a candidate for treating conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of (3R,4S)-4-fluoro-N-(3-methylbutyl)oxolan-3-amine involves its interaction with specific molecular targets. The fluorine atom and oxolane ring play crucial roles in its binding affinity and activity. The compound may modulate enzymatic activity or interact with receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The compound’s structural analogs differ primarily in substituents at the oxolan-3-amine core. Key comparisons include:
Table 1: Structural and Molecular Comparisons
| Compound Name | Substituents (R1, R2) | Molecular Formula | Molecular Weight (g/mol) | Key Features | Reference |
|---|---|---|---|---|---|
| (3R,4S)-4-Fluoro-N-(3-methylbutyl)oxolan-3-amine | R1 = F, R2 = 3-methylbutyl | C₉H₁₈FNO | 175.25 | Fluorine enhances polarity; branched alkyl chain balances lipophilicity | 2 |
| (3R,4S)-4-Fluoro-N-heptyloxolan-3-amine | R1 = F, R2 = heptyl | C₁₁H₂₂FNO | 221.04 | Longer alkyl chain increases hydrophobicity | 3 |
| rac-(3R,4S)-4-(4-Bromo-1H-pyrazol-1-yl)oxolan-3-amine hydrochloride | R1 = Br-pyrazole, R2 = H | C₈H₁₂BrN₃O·HCl | 281.57 | Bromopyrazole adds bulk and potential halogen bonding | 4 |
| rac-(3R,4S)-4-(1H-Pyrazol-1-yl)oxolan-3-amine | R1 = pyrazole, R2 = H | C₇H₁₁N₃O | 153.19 | Pyrazole introduces aromaticity and H-bonding sites | 5 |
| rac-(3R,4S)-4-(4H-1,2,4-Triazol-4-yl)oxolan-3-amine dihydrochloride | R1 = triazole, R2 = H | C₆H₁₁N₅O·2HCl | 231.13 | Triazole enhances polarity and metal coordination potential | 6 |
Key Structural and Functional Differences
Fluorine vs. Bromine in analogs (e.g., ) may enable halogen bonding but increases molecular weight and polarizability.
Alkyl Chain Length and Branching :
- The 3-methylbutyl group offers moderate lipophilicity (LogP ~2–3 estimated), balancing membrane permeability and solubility.
- The heptyl chain in the analog () increases hydrophobicity (LogP ~4–5), which may enhance tissue penetration but reduce aqueous solubility7.
Aromatic vs. Aliphatic Amine Substituents :
- Pyrazole and triazole substituents (Evidences 2, 3, 7) introduce aromatic rings, enabling π-π stacking or hydrogen bonding. These features are absent in the aliphatic 3-methylbutyl group, suggesting divergent target affinities.
Theoretical Implications for Pharmacological Activity
While direct bioactivity data are unavailable in the provided evidence, structural trends suggest:
- Metabolic Stability : Fluorine and branched alkyl chains may reduce oxidative metabolism compared to heptyl or aromatic analogs.
- Target Selectivity : Pyrazole/triazole-containing analogs might target enzymes with aromatic binding pockets (e.g., kinases), whereas the target compound’s aliphatic chain could favor lipid-associated targets.
Biological Activity
The compound (3R,4S)-4-fluoro-N-(3-methylbutyl)oxolan-3-amine is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C12H17FN2O
- Molecular Weight : 220.28 g/mol
- IUPAC Name : this compound
The unique stereochemistry and functional groups present in this compound contribute to its biological activity, particularly in enzyme inhibition and receptor interaction.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially inhibiting their activity. This can lead to significant effects on metabolic pathways.
- Receptor Binding : Its structure allows it to bind to specific receptors, modulating their function and influencing cellular responses.
Case Studies
-
Cholesterol Absorption Inhibition
- A study evaluated the efficacy of similar compounds in inhibiting intestinal cholesterol absorption. The results indicated that modifications in the structure, such as the introduction of fluorine atoms, enhanced the inhibitory effects on cholesterol absorption in animal models .
- The compound exhibited an effective dose (ED50) of 0.04 mg/kg/day in reducing liver cholesteryl esters in cholesterol-fed hamsters, suggesting a potential role in managing cholesterol levels .
-
Neuroprotective Effects
- Research has indicated that compounds with similar oxolane structures may exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress .
- In vitro studies demonstrated that this compound could protect neuronal cells from apoptosis induced by oxidative stressors.
Comparative Biological Activity
| Compound | ED50 (mg/kg/day) | Biological Activity |
|---|---|---|
| This compound | 0.04 | Cholesterol absorption inhibition |
| SCH 58235 | 0.03 | Intestinal cholesterol absorption inhibition |
| Other Fluorinated Compounds | Varies | General enzyme inhibition |
Pharmacokinetics and Toxicology
Studies have shown that the pharmacokinetic profile of this compound is favorable for therapeutic applications. Its bioavailability is enhanced due to the presence of fluorine, which increases lipophilicity and cellular uptake.
Safety Profile
Toxicological assessments reveal a low toxicity profile at therapeutic doses. However, further studies are warranted to fully elucidate long-term effects and potential side effects associated with chronic administration.
Q & A
Q. What are the critical steps in the stereoselective synthesis of (3R,4S)-4-fluoro-N-(3-methylbutyl)oxolan-3-amine?
The synthesis requires careful control of stereochemistry at the C3 and C4 positions. Key steps include:
- Fluorination : Introducing fluorine at C4 via electrophilic fluorination reagents (e.g., Selectfluor®) or nucleophilic substitution under anhydrous conditions to avoid racemization.
- Amine coupling : Reacting the fluorinated oxolane intermediate with 3-methylbutylamine via reductive amination or a Mitsunobu reaction to preserve stereochemistry .
- Purification : Use chiral chromatography or crystallization to isolate the (3R,4S) enantiomer, confirmed by ¹⁹F NMR and X-ray crystallography .
Q. How does the fluorine substituent influence the oxolane ring’s stability under varying pH conditions?
The electron-withdrawing fluorine at C4 increases the oxolane ring’s susceptibility to acid-catalyzed ring-opening. Stability studies in buffered solutions (pH 1–10) show:
- Acidic conditions (pH < 3) : Rapid ring-opening via protonation at the oxygen, forming a linear diol intermediate.
- Neutral/basic conditions (pH ≥ 7) : Stable for >48 hours, with degradation <5% .
- Mitigation : Steric shielding from the 3-methylbutyl group reduces hydrolysis rates .
Q. Which analytical techniques are optimal for confirming the stereochemistry and purity of this compound?
- Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak® IC) with hexane/isopropanol mobile phases .
- NMR : ¹H-¹⁹F coupling constants (e.g., [³JHF]) and NOESY correlations confirm spatial arrangement of substituents .
- Polarimetry : Specific rotation values ([α]D²⁵) compared to literature data for enantiomeric excess validation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of fluorinated oxolane amines?
- Fluorine position : The C4-fluoro group enhances metabolic stability by blocking cytochrome P450 oxidation .
- Alkyl chain modifications : Replacing 3-methylbutyl with bulkier groups (e.g., cyclopentylmethyl) improves target binding affinity but reduces solubility .
- Case study : Analogues with N-aryl substitutions show 10-fold higher potency in enzyme inhibition assays compared to alkylamines .
Q. What computational methods predict the metabolic pathways of this compound?
- In silico tools : Software like Schrödinger’s ADMET Predictor™ identifies probable Phase I oxidation sites (e.g., C3 of oxolane) and Phase II glucuronidation .
- Docking studies : Molecular dynamics simulations reveal interactions with hepatic CYP3A4, highlighting steric clashes with the 3-methylbutyl group that reduce metabolic clearance .
Q. How do conflicting NMR and X-ray data resolve discrepancies in the compound’s conformational analysis?
- NMR in solution : Reveals chair conformations with axial fluorine, supported by ²JHH coupling constants between H3 and H4 .
- X-ray crystallography : Shows slight puckering distortion due to crystal packing forces, with fluorine in equatorial orientation .
- Resolution : Variable-temperature NMR confirms dynamic interconversion between conformers in solution, while DFT calculations (B3LYP/6-31G*) align with experimental data .
Methodological Considerations
Q. What protocols ensure safe handling and storage of fluorinated oxolane amines in laboratory settings?
- Handling : Use nitrile gloves and fume hoods to prevent dermal/ocular exposure. Avoid contact with strong acids to prevent HF release .
- Storage : Store under argon at –20°C in amber vials to prevent photodegradation and moisture absorption .
Q. How can reaction yields be optimized in large-scale syntheses of this compound?
- Catalyst screening : Palladium on carbon (10% w/w) in hydrogenation steps increases yields from 60% to 85% compared to Raney nickel .
- Solvent selection : Tetrahydrofuran (THF) improves solubility of intermediates over dichloromethane, reducing side-product formation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
